Chemical structure and properties of 6-(4-Bromophenyl)morpholin-2-one
Chemical structure and properties of 6-(4-Bromophenyl)morpholin-2-one
An In-depth Technical Guide to 6-(4-Bromophenyl)morpholin-3-one
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a valuable component in drug design. When incorporated into a lactam structure, forming a morpholinone, the resulting scaffold presents a rigid framework with defined vectors for substituent placement, enabling precise interactions with biological targets.
This guide provides a comprehensive technical overview of 6-(4-Bromophenyl)morpholin-3-one (CAS RN: 1368418-27-2), a specific derivative that combines the morpholinone core with a 4-bromophenyl substituent.[3] The presence of the bromine atom offers a handle for further synthetic modification via cross-coupling reactions and can significantly influence pharmacokinetic properties and target engagement through halogen bonding. While detailed experimental literature on this specific compound is sparse, this document, grounded in established chemical principles and data from analogous structures, serves as an authoritative guide for its synthesis, characterization, and potential applications.
This whitepaper is intended for researchers and drug development professionals, providing both the theoretical basis and practical protocols necessary to work with this compound of interest.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure. The placement of the carbonyl group and the phenyl substituent defines its chemical reactivity and potential biological function.
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Systematic IUPAC Name: 6-(4-Bromophenyl)morpholin-3-one
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CAS Registry Number: 1368418-27-2[3]
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Molecular Formula: C₁₀H₁₀BrNO₂[3]
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Molecular Weight: 256.10 g/mol [3]
Caption: 2D structure of 6-(4-Bromophenyl)morpholin-3-one.
Proposed Synthetic Pathway and Experimental Protocol
Causality Behind Experimental Choices: This approach is selected for its high probability of success, utilization of readily available starting materials, and straightforward reaction conditions. The key precursor, 2-amino-1-(4-bromophenyl)ethanol, provides the necessary stereocenter and the bromophenyl moiety. Chloroacetyl chloride is an effective and highly reactive acylating agent. The final cyclization is a classic intramolecular Williamson ether-type synthesis, which is typically efficient for forming 6-membered rings.
Caption: Proposed two-step synthetic workflow for 6-(4-Bromophenyl)morpholin-3-one.
Detailed Experimental Protocol
Self-Validation: This protocol includes distinct steps with clear endpoints. The purity and identity of the intermediate and final product must be confirmed by TLC, NMR, and MS at each stage to validate the success of the preceding step before proceeding.
Step 1: Synthesis of N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide (Intermediate)
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Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-1-(4-bromophenyl)ethanol (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).
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Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
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Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
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Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Step 2: Synthesis of 6-(4-Bromophenyl)morpholin-3-one (Final Product)
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Reactor Setup: To a dry 250 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with dry hexane (3x) to remove the mineral oil.
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Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and cool to 0 °C.
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Substrate Addition: Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
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Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the cyclized product should be monitored by TLC.
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Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to destroy any excess NaH, followed by the addition of water.
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Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-60% ethyl acetate in hexane) to afford 6-(4-Bromophenyl)morpholin-3-one as a solid.
Physicochemical and Spectroscopic Data
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are either known from supplier information or are predicted based on the chemical structure and established spectroscopic principles.
Physical Properties
| Property | Value | Source |
| Appearance | Yellow Solid | [3] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |
| Molecular Weight | 256.10 | [3] |
| Melting Point | Not Reported | To be determined experimentally |
| Solubility | Not Reported | Predicted to be soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water. |
| Storage Condition | Sealed in dry, Room Temperature | [3] |
Predicted Spectroscopic Data for Structural Elucidation
The following table outlines the expected spectroscopic signatures for 6-(4-Bromophenyl)morpholin-3-one. Experimental verification against these predictions is the gold standard for structural confirmation.
| Technique | Predicted Signature | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 2H), 7.25 (d, 2H), 5.0 (dd, 1H, C6-H), 4.4 (d, 1H, C2-H), 4.2 (d, 1H, C2-H), 3.8 (dd, 1H, C5-H), 3.5 (dd, 1H, C5-H), ~3.0 (br s, 1H, N-H) | Aromatic protons show characteristic doublet splitting. C6-H is a doublet of doublets, coupled to the two diastereotopic C5 protons. C2 protons are an AB quartet. N-H is typically a broad singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O), ~140 (Ar C-Br), 132.2 (Ar CH), 128.0 (Ar CH), 122.0 (Ar C-ipso), ~75 (C6), ~68 (C2), ~45 (C5) | The amide carbonyl (C3) is downfield. Aromatic signals appear in the 120-140 ppm range. The carbons attached to heteroatoms (C6, C2) are in the 65-80 ppm range. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O amide I band), ~1100 (C-O-C stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[4] |
| Mass Spec. (EI) | m/z 255/257 ([M]⁺, ~1:1 ratio), 183/185 ([M-CH₂CO-NH]⁺), 155/157 ([M-C₄H₅NO₂]⁺), 76 | The molecular ion will show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5] Fragmentation patterns will correspond to the loss of stable neutral fragments. |
Potential Biological Activity and Applications
While the specific biological profile of 6-(4-Bromophenyl)morpholin-3-one is yet to be published, its structural components suggest several promising avenues for investigation in drug discovery.
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Anticancer Potential: The morpholine nucleus is a common feature in kinase inhibitors. For example, Gefitinib and Canertinib are EGFR kinase inhibitors containing a morpholine moiety.[1] Furthermore, compounds bearing a 4-bromophenyl group have shown potent activity in various anticancer assays.[6][7] The combination of these two pharmacophores suggests that 6-(4-Bromophenyl)morpholin-3-one could be a valuable candidate for screening against various cancer cell lines, particularly those driven by kinase signaling pathways.[8]
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Antimicrobial Activity: Many heterocyclic compounds, including quinazolinones and oxadiazoles containing morpholine or bromophenyl groups, have demonstrated significant antibacterial and antifungal properties.[7][9][10] The rigid structure and potential for hydrogen bonding make this compound a candidate for evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
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CNS Applications: The morpholine scaffold is also present in central nervous system (CNS) active agents. Its ability to improve solubility and cross the blood-brain barrier is well-documented. Further investigation into its potential as a scaffold for neurological targets may be warranted.
The 4-bromo substituent not only influences biological activity but also serves as a versatile synthetic handle for creating a library of analogs through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling extensive Structure-Activity Relationship (SAR) studies.
Conclusion
6-(4-Bromophenyl)morpholin-3-one is a heterocycle of significant interest, positioned at the intersection of several pharmacologically relevant structural motifs. This guide provides a robust framework for its synthesis and characterization, empowering researchers to access this compound for further study. The proposed two-step synthetic protocol is efficient and relies on well-understood chemical transformations. The predictive spectroscopic data serves as a benchmark for structural verification. Based on the analysis of its constituent fragments, this molecule holds considerable potential as a scaffold for developing novel therapeutics, particularly in the fields of oncology and infectious diseases. Future work should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its biological activity, and the exploration of its synthetic utility for library development.
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Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
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Meher, C. P., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
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